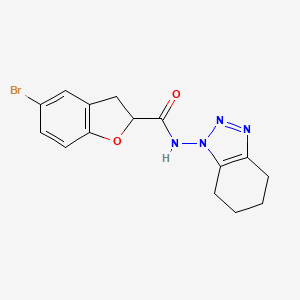![molecular formula C15H18FN3O2 B7359294 N-(4-FLUOROPHENYL)-2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B7359294.png)
N-(4-FLUOROPHENYL)-2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-FLUOROPHENYL)-2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 1-(2-chloroacetyl)piperazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To control the reaction temperature and pressure.
Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXYPHENYL)-2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]ACETAMIDE
- N-(4-CHLOROPHENYL)-2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]ACETAMIDE
Uniqueness
N-(4-FLUOROPHENYL)-2-[4-(PROP-2-ENOYL)PIPERAZIN-1-YL]ACETAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-prop-2-enoylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-2-15(21)19-9-7-18(8-10-19)11-14(20)17-13-5-3-12(16)4-6-13/h2-6H,1,7-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKMBDPZOLGYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1R)-1-[1-(2,5-dimethyl-1H-imidazole-4-carbonyl)piperidin-4-yl]ethyl]-3-ethoxy-4-methylpent-4-enamide](/img/structure/B7359215.png)
![Cyclohexylmethyl 3-[5-(hydroxymethyl)-4-methyl-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B7359216.png)

![3-ethyl-N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]pentanamide](/img/structure/B7359244.png)

![3-(3-but-3-ynyldiazirin-3-yl)-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B7359259.png)
![tert-butyl 4-[5-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-3-yl]-1H-pyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B7359267.png)
![N-(3-ethoxypropyl)-1-[3-[(2-hydroxyacetyl)amino]propanoyl]piperidine-4-carboxamide](/img/structure/B7359268.png)
![N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]-3-methylhexanamide](/img/structure/B7359270.png)
![methyl (2S)-2-[[(2S)-2-[[2-(4-methylpentanoylamino)acetyl]amino]propanoyl]amino]propanoate](/img/structure/B7359271.png)
![N-[2-(13-BENZOTHIAZOL-2-YL)PHENYL]-2-CHLOROACETAMIDE](/img/structure/B7359278.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359284.png)
![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359286.png)

